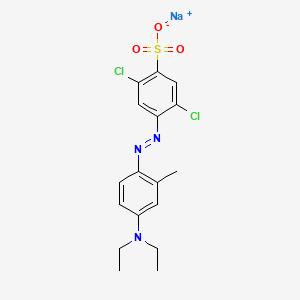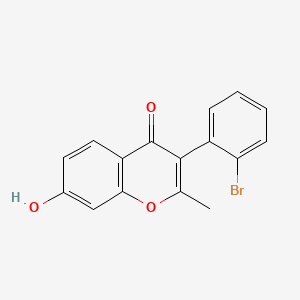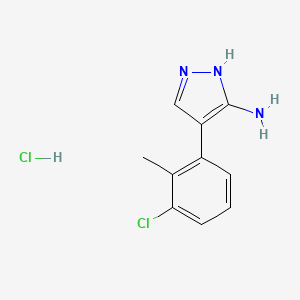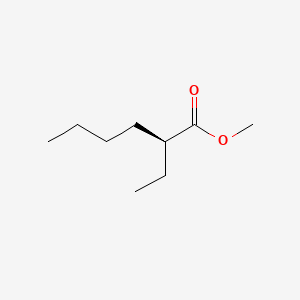
Methyl 2-ethylhexanoate, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethylhexanoate, (S)- is an organic compound with the molecular formula C9H18O2. It is an ester derived from 2-ethylhexanoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with a characteristic odor and is used in the synthesis of various chemicals and materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethylhexanoate, (S)- can be synthesized through the esterification of 2-ethylhexanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the ester to form .
Industrial Production Methods
In industrial settings, the production of methyl 2-ethylhexanoate, (S)- involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation, helps in the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethylhexanoate, (S)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-ethylhexanoic acid and methanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: 2-ethylhexanol.
Scientific Research Applications
Methyl 2-ethylhexanoate, (S)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Used in the production of plasticizers, lubricants, and coatings
Mechanism of Action
The mechanism of action of methyl 2-ethylhexanoate, (S)- involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-ethylhexanoic acid, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in drug delivery or as a plasticizer .
Comparison with Similar Compounds
Similar Compounds
Methyl hexanoate: An ester with a similar structure but a shorter carbon chain.
Ethyl hexanoate: An ester with an ethyl group instead of a methyl group.
Methyl 2-methylhexanoate: An ester with a methyl group on the second carbon of the hexanoic acid .
Uniqueness
Methyl 2-ethylhexanoate, (S)- is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and branching make it suitable for specific applications, such as in the production of plasticizers and lubricants, where flexibility and stability are essential .
Properties
CAS No. |
143005-67-8 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
methyl (2S)-2-ethylhexanoate |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
KICUISADAVMYCJ-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC[C@H](CC)C(=O)OC |
Canonical SMILES |
CCCCC(CC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


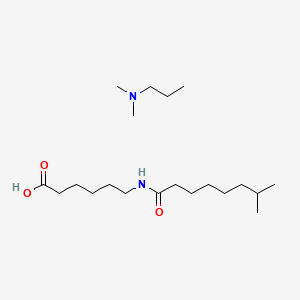

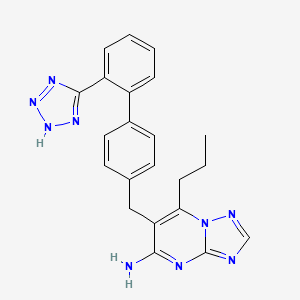
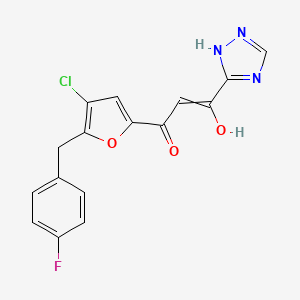
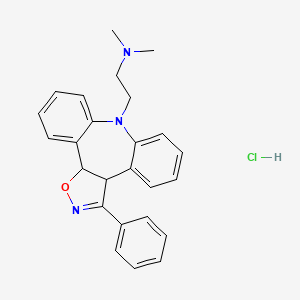
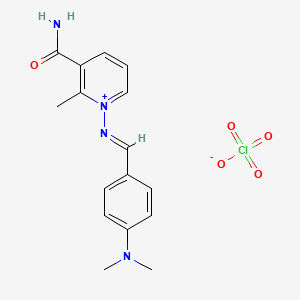
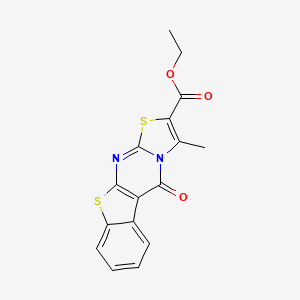

![2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol](/img/structure/B12694865.png)
